N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phosphanyl, xanthenyl, and sulfinamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. Common synthetic routes include:
Formation of the Xanthenyl Core: This step involves the synthesis of the 9,9-dimethylxanthenyl structure through Friedel-Crafts alkylation or other aromatic substitution reactions.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Naphthalenyl Group: The naphthalen-2-yl group is typically added through a nucleophilic aromatic substitution reaction.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Phosphine Oxides: Formed from the oxidation of the phosphanyl group.
Amines: Resulting from the reduction of the sulfinamide group.
Substituted Aromatics: Products of electrophilic or nucleophilic substitution on the aromatic rings.
Scientific Research Applications
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another ligand with similar coordination properties.
4,4’-Dimethoxy-2,2’-bipyridine: Known for its use in photoredox catalysis.
Properties
Molecular Formula |
C42H40NO2PS |
---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(31-27-26-29-16-12-13-17-30(29)28-31)34-22-14-23-35-39(34)45-40-36(42(35,4)5)24-15-25-37(40)46(32-18-8-6-9-19-32)33-20-10-7-11-21-33/h6-28,38,43H,1-5H3 |
InChI Key |
INPFKBHUCNWXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC7=CC=CC=C7C=C6)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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